molecular formula C8H7BF3KO2 B1592636 Potassium (4-methoxycarbonylphenyl)trifluoroborate CAS No. 705254-34-8

Potassium (4-methoxycarbonylphenyl)trifluoroborate

Cat. No. B1592636
M. Wt: 242.05 g/mol
InChI Key: IQYSKWRPRJKKAG-UHFFFAOYSA-N
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Description

Potassium (4-methoxycarbonylphenyl)trifluoroborate is an organotrifluoroborate compound. It is used in Suzuki Cross-Coupling reactions as a potent boronic acid surrogate . Originally part of the Alfa Aesar product portfolio, it is now available under the Thermo Scientific Chemicals brand .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride diethyl etherate .

Chemical Reactions Analysis

Potassium (4-methoxycarbonylphenyl)trifluoroborate is commonly used in Suzuki Cross-Coupling reactions , where it acts as a boronic acid surrogate. It participates in coupling reactions with various electrophiles to form new carbon-carbon bonds .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium (4-methoxycarbonylphenyl)trifluoroborate is used in Suzuki cross-coupling reactions, particularly with aryl or alkenyl halides or triflates, providing good yields. The trifluoroborates, being air- and moisture-stable solids, offer practical benefits in storage and handling. This utility is demonstrated in reactions catalyzed by palladium complexes, facilitating various functional group integrations (Molander & Rivero, 2002).

Cross-Coupling in Aqueous Media

Potassium (4-methoxycarbonylphenyl)trifluoroborate is also effective in cross-coupling reactions in aqueous media. Notably, it pairs with aryl and heteroaryl chlorides in the presence of palladacycle as precatalyst, enabling the synthesis of biphenyls and diarylmethanes under phosphine-free conditions. These reactions are significant for their versatility and environmentally friendly aspects (Alacid & Nájera, 2008).

Oxidation of Hydroxyl-Substituted Organotrifluoroborates

Research also extends to the oxidation of potassium organotrifluoroborates containing hydroxyl groups. These compounds, including aryl-, alkenyl-, and alkyltrifluoroborates, have been successfully oxidized with various oxidants, yielding products that retain the trifluoroborate moiety. This process is valuable for subsequent applications like Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

Asymmetric Additions to Enones

The compound also plays a role in asymmetric 1,4-additions to enones, a reaction catalyzed by rhodium complexes. This reaction results in high yields and enantioselectivities, demonstrating the compound's utility in creating chiral centers, a critical aspect of synthetic organic chemistry (Pucheault, Darses, & Genêt, 2002).

Electrophilic Aromatic Substitution

Potassium (4-methoxycarbonylphenyl)trifluoroborate is involved in electrophilic aromatic substitution, particularly in the arylation of chlorides. The reactions, often catalyzed by oxime-derived palladacycles, demonstrate the versatility of the compound in synthetic pathways, allowing for the efficient creation of complex organic structures (Ming & Hayashi, 2016).

Role in Synthesis of Voltage-Gated Potassium Channel Blockers

While this is slightly tangential to the main chemical , research on potassium channel blockers like 4-Aminopyridine derivatives, which include methoxy and trifluoromethyl groups, underscores the broader context of potassium and trifluoroborate chemistry in neurological applications (Rodríguez-Rangel et al., 2019).

Molten Salt Chemistry and Electrochemistry

Potassium (4-methoxycarbonylphenyl)trifluoroborate contributes significantly to molten salt chemistry and electrochemistry. Its ability to form novel alkali metal salts with customizable anionic structures has implications in developing new materials with unique thermal and electrochemical properties (Iwasaki et al., 2016).

Future Directions

Research on the applications of this compound in organic synthesis, materials science, and medicinal chemistry continues. Further investigations into its reactivity and potential modifications are essential for expanding its utility .

properties

IUPAC Name

potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYSKWRPRJKKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635798
Record name Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-methoxycarbonylphenyl)trifluoroborate

CAS RN

705254-34-8
Record name Borate(1-), trifluoro[4-(methoxycarbonyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705254-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Lang, X Peng, CJ Li, H Zeng - Green Chemistry, 2020 - pubs.rsc.org
Herein, novel photoinduced catalyst-free deborylation–deuteration of arylboronic acids with D2O is reported. The protocol was compatible with a variety of functionalities, including …
Number of citations: 26 pubs.rsc.org
T Lim, JY Ryoo, MS Han - The Journal of Organic Chemistry, 2020 - ACS Publications
In this study, we developed a simple transition-metal-free borylation reaction of aryl bromides. Bis-boronic acid (BBA), was used, and the borylation reaction was performed using a …
Number of citations: 9 pubs.acs.org
C Cazorla - 2011 - theses.hal.science
Ce travail a tout d’abord porté sur la réactivité des dérivés borés puis sur la réaction de O-alkylation des alcools aromatiques. L’utilisation des composés borés est en plein essor. Ils …
Number of citations: 4 theses.hal.science

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